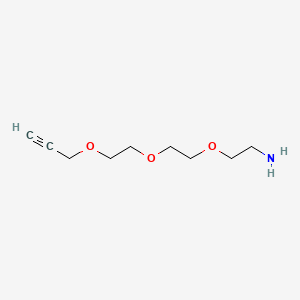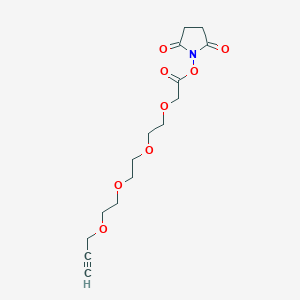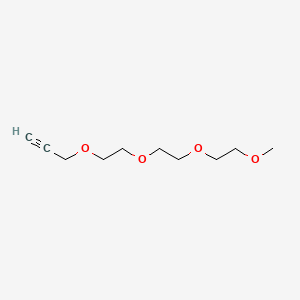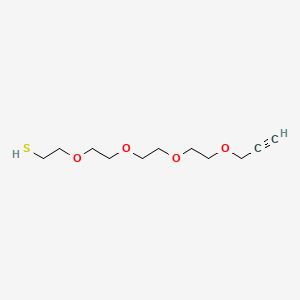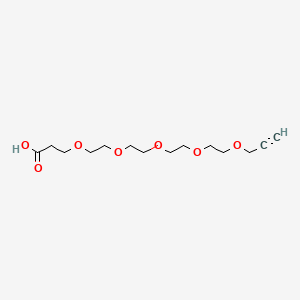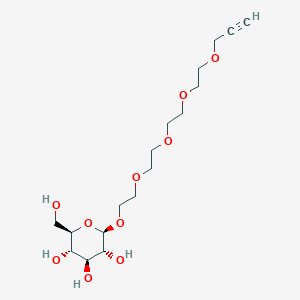
p-SCN-Bn-HOPO
Descripción general
Descripción
p-SCN-Bn-HOPO is a superior bifunctional chelator for (89)Zr ImmunoPET. In vivo studies demonstrate the successful use of (89)Zr-HOPO-trastuzumab to image BT474 breast cancer with low background, good tumor to organ contrast, and, importantly, very low bone uptake. The reduced bone uptake seen with (89)Zr-HOPO-trastuzumab suggests superior stability of the (89)Zr-HOPO complex.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Applications
p-SCN-Bn-HOPO, a bifunctional chelator, has shown significant potential in radiopharmaceutical applications, particularly in positron emission tomography (PET) imaging. This ligand has been effectively used for chelating Zirconium-89 (89Zr), a radionuclide ideal for antibody-based PET imaging due to its suitable half-life. Studies have indicated that complexes like 89Zr-HOPO-trastuzumab exhibit low background, good tumor-to-organ contrast, and very low bone uptake, showcasing this compound's efficiency as a next-generation bifunctional chelator for radioimmunoPET imaging (Bhupathiraju et al., 2019); (Deri et al., 2015).
Metal Chelation in Biological and Medical Contexts
Hydroxypyridinones (HOPOs), the core structure of this compound, are recognized for their remarkable metal chelation properties. Their rapid binding to hard metals in aqueous media has led to their widespread application in various biological and medical areas, including drug development and diagnostic agents. The ease of synthesizing the pyridinone ring and converting it into multidentate chelators adds to its versatility and potential for tailored biological activity (Cilibrizzi et al., 2018).
Application in Radioscandium-Based Radiopharmaceuticals
The octadentate chelator HOPO, integral to this compound, has also been explored for its potential in radioscandium constructs. It shows effective chelation for hard cations, making it a strong candidate for radioscandium-based radiopharmaceuticals. Studies have revealed that HOPO forms stable complexes with scandium isotopes, which are characterized by good stability and rapid clearance in biological models (Phipps et al., 2023).
Theranostic Applications with Rare-Earth Cations
The coordination chemistry of HOPO with rare-earth cations like Scandium (Sc3+) and Yttrium (Y3+) has been investigated for theranostic applications. This chelator exhibits robust binding with high thermodynamic stability and fast radiolabeling at room temperature, indicating its potential for in vivo applications with these metals. Such characteristics make 343-HOPO a promising chelator for therapeutic and theranostic applications involving trivalent metal cations (Carter et al., 2020).
Propiedades
Número CAS |
1822331-55-4 |
|---|---|
Fórmula molecular |
C43H45N9O12S |
Peso molecular |
911.944 |
Nombre IUPAC |
1-hydroxy-N-(3-(1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-N-(4-(1-hydroxy-N-(3-(1-hydroxy-N-(4-isothiocyanatophenethyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)propyl)-6-oxo-1,6-dihydropyridine-2-carboxamido)butyl)-6-oxo-1,6-dihydropyridine-2-carboxamide |
InChI |
InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |
Clave InChI |
WHWUNEASNJESIC-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CC(N1O)=O)N(CCCN(C(C2=CC=CC(N2O)=O)=O)CCCCN(C(C3=CC=CC(N3O)=O)=O)CCCNC(C4=CC=CC(N4O)=O)=O)CCC5=CC=C(N=C=S)C=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
p-SCN-Bn-HOPO; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



